Sulopenem sodium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

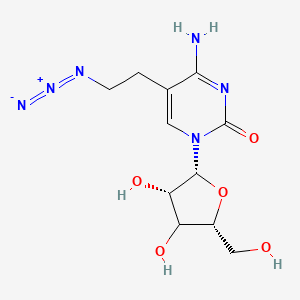

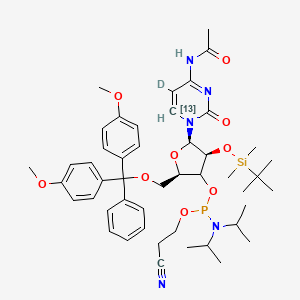

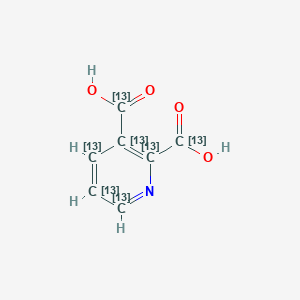

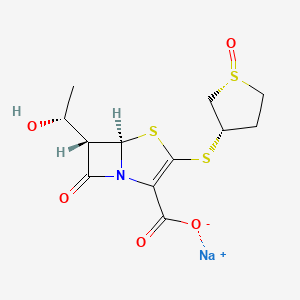

Sulopenem sodium is a synthetic penem antibiotic that belongs to the carbapenem class of β-lactam antibiotics. It is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This compound is particularly effective against multidrug-resistant bacteria, including those producing extended-spectrum β-lactamases (ESBLs). It is available in both intravenous and oral formulations, making it versatile for clinical use .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of sulopenem sodium involves several key steps, starting from the preparation of the core β-lactam ring. The process typically includes:

Formation of the β-lactam ring: This is achieved through a cyclization reaction involving a suitable precursor.

Introduction of the penem side chain: This step involves the addition of a side chain to the β-lactam ring to form the penem structure.

Sulfonation: The penem compound is then sulfonated to introduce the sulfonamide group, which is crucial for its antibacterial activity.

Sodium salt formation: Finally, the compound is converted to its sodium salt form to enhance its solubility and stability

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves:

Optimization of reaction conditions: Parameters such as temperature, pressure, and pH are carefully controlled to maximize yield and purity.

Use of catalysts: Catalysts may be employed to accelerate specific reaction steps and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Sulopenem sodium undergoes several types of chemical reactions, including:

Hydrolysis: The β-lactam ring can be hydrolyzed by β-lactamases, leading to the inactivation of the antibiotic.

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Substitution: The sulfonamide group can participate in substitution reactions under specific conditions

Common Reagents and Conditions

Hydrolysis: Typically occurs in the presence of β-lactamase enzymes or under acidic conditions.

Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate can induce oxidation.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions

Major Products Formed

Hydrolysis: Leads to the formation of inactive metabolites.

Oxidation: Results in the formation of oxidized derivatives.

Substitution: Produces substituted sulopenem derivatives with potentially altered antibacterial activity

Wissenschaftliche Forschungsanwendungen

Sulopenem sodium has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying β-lactam antibiotics and their interactions with β-lactamases.

Biology: Employed in research on bacterial resistance mechanisms and the development of new antibacterial agents.

Medicine: Investigated for its efficacy in treating various bacterial infections, particularly those caused by multidrug-resistant organisms.

Industry: Utilized in the development of new formulations and delivery systems for antibiotics .

Wirkmechanismus

Sulopenem sodium exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death. This compound is particularly effective against bacteria that produce β-lactamases, as it is resistant to hydrolysis by many of these enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Meropenem

- Ertapenem

- Imipenem

- Doripenem

Comparison

Sulopenem sodium is unique among carbapenems due to its broad-spectrum activity and resistance to β-lactamase hydrolysis. Compared to meropenem and ertapenem, this compound demonstrates greater activity against certain Gram-positive bacteria such as Enterococcus faecalis and Listeria monocytogenes. It also shows similar activity to carbapenems against Streptococcus species. its activity against Gram-negative aerobes is generally less than that of ertapenem and meropenem but greater than imipenem .

Eigenschaften

CAS-Nummer |

112294-81-2 |

|---|---|

Molekularformel |

C12H14NNaO5S3 |

Molekulargewicht |

371.4 g/mol |

IUPAC-Name |

sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1R,3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |

InChI |

InChI=1S/C12H15NO5S3.Na/c1-5(14)7-9(15)13-8(11(16)17)12(20-10(7)13)19-6-2-3-21(18)4-6;/h5-7,10,14H,2-4H2,1H3,(H,16,17);/q;+1/p-1/t5-,6+,7+,10-,21-;/m1./s1 |

InChI-Schlüssel |

MRHMJKHFABHUKB-LQUSNCHHSA-M |

Isomerische SMILES |

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)S[C@H]3CC[S@@](=O)C3)C(=O)[O-])O.[Na+] |

Kanonische SMILES |

CC(C1C2N(C1=O)C(=C(S2)SC3CCS(=O)C3)C(=O)[O-])O.[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[[2-[[2-[[2-[10-[3-(2,5-dioxopyrrol-1-yl)propanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12388015.png)

![4-Methoxy-3-[2-[(3-Methoxy-4-Morpholin-4-Yl-Phenyl)amino]pyridin-4-Yl]benzenecarbonitrile](/img/structure/B12388016.png)

![(1R,2R,4R,5R,6S,9R,10R,13R)-1,9,10,14,14,17-hexamethyl-6-(6-methylhepta-1,5-dien-2-yl)-16,18-diazapentacyclo[11.8.0.02,10.05,9.015,20]henicosa-15,17,19-trien-4-ol](/img/structure/B12388032.png)